molecular formula C6H4ClFIN B1427142 2-Chloro-3-fluoro-4-iodoaniline CAS No. 880652-49-3

2-Chloro-3-fluoro-4-iodoaniline

Cat. No. B1427142
M. Wt: 271.46 g/mol
InChI Key: RZLWYBMAXUXBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-4-iodoaniline is a compound with the molecular formula C6H4ClFIN . It is used as a building block in the pharmaceutical, chemical, and food industries .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluoro-4-iodoaniline consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, and an amine group . The average molecular weight is 271.458 Da .

Scientific Research Applications

Photophysical Properties and Photodegradation

  • Homolytic vs. Heterolytic Paths in Photochemistry : A study explored the photochemical behaviors of haloanilines, revealing insights into homolytic and heterolytic fragmentation processes. This research is significant for synthetic methods via photogenerated phenyl cations and understanding the photodegradation of halogenated aromatic pollutants, including those similar to 2-Chloro-3-fluoro-4-iodoaniline (Freccero, Fagnoni, & Albini, 2003).

Synthetic Applications

  • Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate : Demonstrating the utility of haloanilines in synthesizing key intermediates for pharmaceuticals, a robust synthetic method was developed for an HIV NNRTI candidate starting from a chloro-fluoroaniline precursor (Mayes et al., 2010).

Materials Science and Optical Applications

  • Vibrational Spectra and Optical Investigations : Research on 3‑chloro 4-fluoro aniline and 2-iodo aniline highlighted their linear and nonlinear optical properties for potential optical limiting applications. This includes exploring their vibrational spectra, photo responses, and suitability as therapeutic agents against specific proteins (George, Sajan, Sankar, & Philip, 2021).

Halogen Bonding and Crystallography

  • X-ray Crystal Study of Benziodoxaborole Derivatives : A study involving the structural analysis of heterocyclic compounds containing iodine, oxygen, and boron showcased the importance of halogenated compounds in understanding new molecular frameworks. The research contributes to the development of novel materials with potential applications in various fields, including those related to compounds like 2-Chloro-3-fluoro-4-iodoaniline (Nemykin et al., 2011).

Safety And Hazards

While specific safety data for 2-Chloro-3-fluoro-4-iodoaniline is not available, compounds of similar structure can be hazardous. They may be toxic if swallowed, in contact with skin, or if inhaled. They may also cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-chloro-3-fluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLWYBMAXUXBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-4-iodoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 4
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-fluoro-4-iodoaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-fluoro-4-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.